![molecular formula C19H7F8NO6S B2920784 2,3,4,5,6-Pentafluorophenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzenesulfonate CAS No. 886361-29-1](/img/structure/B2920784.png)

2,3,4,5,6-Pentafluorophenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

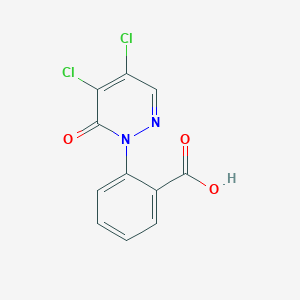

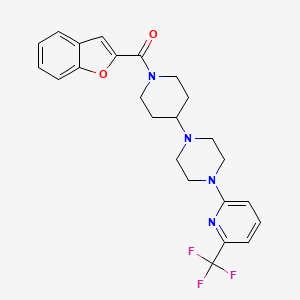

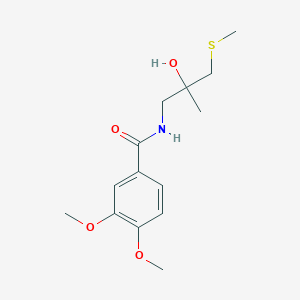

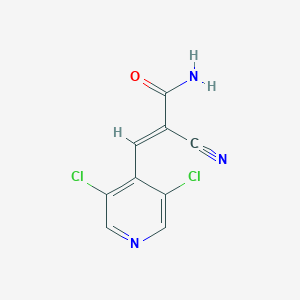

2,3,4,5,6-Pentafluorophenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzenesulfonate is a chemical compound with the molecular formula C19H7F8NO6S . It has a molecular weight of 529.31 . This compound is in solid form . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation:C1=CC(=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)N+[O-])S(=O)(=O)OC3=C(C(=C(C(=C3F)F)F)F)F . This notation provides a way to represent the structure using ASCII strings. Physical And Chemical Properties Analysis

This compound has a melting point range of 107 - 109 degrees Celsius . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Compounds

Research demonstrates the synthesis of new fluorinated compounds, including derivatives that are structurally related to the compound . These derivatives are often used as intermediates in organic synthesis due to their unique reactivity and the ability to introduce fluorinated motifs into molecules. For example, Sipyagin et al. (2004) discussed the preparation of 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives, highlighting the role of fluorine-containing substituents in enhancing nucleophilic attack, which could be relevant to the synthesis and applications of the compound (Sipyagin et al., 2004).

Nucleophilic Substitution Reactions

Beier and Pastýříková (2011) detailed the hydroxylation of nitro-(pentafluorosulfanyl)benzenes via vicarious nucleophilic substitution of hydrogen, resulting in the formation of nitro-(pentafluorosulfanyl)phenols. This process illustrates the synthetic versatility of nitro-(pentafluorosulfanyl)benzenes, which could be extrapolated to the synthesis and modification of the compound of interest (Beier & Pastýříková, 2011).

Advanced Materials Development

The unique properties of fluorinated compounds, such as thermal stability, chemical resistance, and unique electronic properties, make them suitable for developing advanced materials. For instance, Kovtonyuk et al. (2012) explored the synthesis of fluorine-containing 1,4-dioxa-2-azaspiro-[4.5]deca-2,6,9-trienes, indicating the potential of fluorinated compounds in creating new materials with specific properties (Kovtonyuk et al., 2012).

Catalysis and Organic Transformations

Fluorinated compounds also play a crucial role in catalysis, offering pathways to new reactions and methodologies. Chadwick et al. (2014) discussed the use of tris(pentafluorophenyl)boron as a catalyst for the hydrosilylation of amides, showcasing the utility of fluorinated compounds in catalytic processes (Chadwick et al., 2014).

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H7F8NO6S/c20-13-14(21)16(23)18(17(24)15(13)22)34-35(31,32)10-4-2-9(3-5-10)33-12-6-1-8(19(25,26)27)7-11(12)28(29)30/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSKHGHDIYRJMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])S(=O)(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H7F8NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2920702.png)

![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2920711.png)

![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(2-chlorophenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2920714.png)

![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2920719.png)

![2-(2-Fluorophenoxy)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2920720.png)

![1-(5-Chloro-2-methoxyphenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea](/img/structure/B2920724.png)